L-Arginine-13C hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

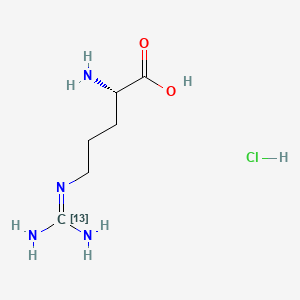

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

211.65 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diamino(113C)methylideneamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i6+1; |

InChI Key |

KWTQSFXGGICVPE-QHHRSMDYSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[13C](N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of L-Arginine-¹³C₆ Hydrochloride in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Arginine-¹³C₆ hydrochloride, a stable isotope-labeled (SIL) form of the amino acid L-arginine, has become an indispensable tool in biomedical and pharmaceutical research. Its unique properties allow for the precise tracing and quantification of L-arginine metabolism and its downstream products, providing invaluable insights into a myriad of physiological and pathological processes. This guide delves into the core applications of L-Arginine-¹³C₆ hydrochloride, offering a technical overview of its use as a metabolic tracer, an internal standard for quantitative analysis, and a critical component in quantitative proteomics.

Metabolic Tracer in Flux Analysis

L-Arginine-¹³C₆ hydrochloride is a powerful tool for metabolic flux analysis, enabling researchers to trace the fate of arginine through various metabolic pathways. By replacing unlabeled arginine with its ¹³C-labeled counterpart, scientists can track the incorporation of the stable isotope into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

One of the most significant applications in this area is the study of nitric oxide (NO) synthesis. L-arginine is the sole precursor for the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses[1][2][3]. The use of L-Arginine-¹³C₆ allows for the direct measurement of NO production by quantifying the appearance of ¹³C-labeled citrulline, the co-product of the nitric oxide synthase (NOS) reaction. Stable isotope methods are considered the gold standard for measuring in vivo NO production[3].

Furthermore, L-Arginine-¹³C₆ is instrumental in elucidating the dynamics of the urea (B33335) cycle. Arginase, a key enzyme in this cycle, hydrolyzes arginine to ornithine and urea. Tracer studies with ¹³C-labeled arginine enable the quantification of urea cycle activity by measuring the production of ¹³C-labeled ornithine and urea. These studies are crucial for understanding conditions such as hyperammonemia and other metabolic disorders.

Experimental Protocol: In Vitro Metabolic Labeling

A general protocol for tracing the metabolism of isotopically labeled arginine in cultured cells involves the following steps:

-

Cell Culture: Cells are cultured in a standard medium to the desired confluency.

-

Labeling Medium Preparation: An experimental medium is prepared by supplementing arginine-free medium with dialyzed fetal bovine serum (FBS) and a specific concentration of L-Arginine-¹³C₆ hydrochloride.

-

Labeling: The standard medium is aspirated, the cells are washed with phosphate-buffered saline (PBS), and the prepared labeling medium is added.

-

Incubation: Cells are incubated for a predetermined time to allow for the uptake and metabolism of the labeled arginine.

-

Metabolite Extraction: The labeling medium is aspirated, and the cells are washed twice with ice-cold PBS. A pre-chilled extraction solvent (e.g., 80% methanol) is added to the cells, which are then scraped and collected. The lysate is centrifuged to pellet cellular debris.

-

Sample Preparation for LC-MS: The supernatant containing the metabolites is collected, dried, and reconstituted in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: The samples are analyzed using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify the isotopically labeled metabolites.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. L-Arginine-¹³C₆ hydrochloride serves as an ideal internal standard for the quantification of endogenous L-arginine and its metabolites in biological samples such as plasma, serum, and tissue homogenates.

Because L-Arginine-¹³C₆ has the same chemical properties and ionization efficiency as its unlabeled counterpart but a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This allows it to co-elute with the analyte of interest during chromatography and be detected simultaneously by the mass spectrometer. Any sample loss or variation in ionization during the analytical process will affect both the analyte and the internal standard equally, allowing for accurate correction and precise quantification.

Quantitative Data Presentation

| Analyte | Internal Standard | Concentration Range (in human plasma) | Analytical Method | Reference |

| L-Arginine | L-Arginine-¹³C₆ | 7.5 - 150 µmol/L | LC-MS/MS | [4] |

| Asymmetric Dimethylarginine (ADMA) | D₇-ADMA | 0.15 - 3 µmol/L | LC-MS/MS | [4] |

| Symmetric Dimethylarginine (SDMA) | D₆-SDMA | 0.2 - 4 µmol/L | LC-MS/MS | [4] |

Table 1: Example of concentration ranges for the quantification of L-arginine and its metabolites using stable isotope dilution mass spectrometry.

Experimental Protocol: Sample Preparation for LC-MS/MS

-

Sample Collection: Collect biological samples (e.g., plasma, serum).

-

Spiking with Internal Standard: Add a known amount of L-Arginine-¹³C₆ hydrochloride solution to each sample.

-

Protein Precipitation: Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant containing the analytes and internal standard to a new tube.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for analysis. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte.

Quantitative Proteomics: SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. The principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. L-Arginine-¹³C₆ hydrochloride, along with a labeled version of lysine, is a cornerstone of this technique.

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing unlabeled L-arginine, while the other is grown in "heavy" medium containing L-Arginine-¹³C₆. After several cell divisions, all the arginine in the proteome of the "heavy" cell population is replaced with the ¹³C-labeled version.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell populations are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptides are then analyzed by mass spectrometry. Because the "heavy" and "light" peptides have a known mass difference (6 Da for arginine), they appear as distinct peaks in the mass spectrum. The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of each protein between the two samples.

Experimental Protocol: SILAC Workflow

-

Cell Culture and Labeling: Culture two populations of cells in either "light" or "heavy" SILAC medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

Experimental Treatment: Apply the desired experimental conditions to the cell populations.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Protein Quantification and Mixing: Quantify the protein content from each cell population and mix them in a 1:1 ratio.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Visualizing Metabolic Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.

Caption: Metabolic fate of L-Arginine-¹³C₆ in the Nitric Oxide and Urea cycles.

Caption: A simplified workflow for a SILAC quantitative proteomics experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of in vivo nitric oxide synthesis in humans using stable isotopic methods: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Arginine-¹³C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Arginine-¹³C hydrochloride, an isotopically labeled form of the semi-essential amino acid L-Arginine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of biomedical research where metabolic tracing and quantitative analysis are crucial.

L-Arginine and its isotopologues are pivotal in numerous physiological processes, most notably as a precursor to the signaling molecule nitric oxide (NO). The incorporation of a stable ¹³C isotope allows for precise tracking and quantification of L-Arginine metabolism in complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties

The physical and chemical characteristics of L-Arginine-¹³C hydrochloride are essential for its proper handling, storage, and application in experimental settings. This section details these properties for various isotopologues.

General Properties

L-Arginine-¹³C hydrochloride typically presents as a white to off-white solid. It is generally soluble in water.[2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for different ¹³C-labeled L-Arginine hydrochloride isotopologues.

Table 1: General Physical and Chemical Properties

| Property | L-Arginine-[guanido-¹³C] HCl | L-Arginine-1-¹³C HCl | L-Arginine-1,2-¹³C₂ HCl | L-Arginine-¹³C₆ HCl | Unlabeled L-Arginine HCl |

| CAS Number | 94740-43-9[3] | 2483735-41-5[4] | Not available | 201740-91-2[5] | 1119-34-2[6] |

| Molecular Formula | C₅[¹³C]H₁₅ClN₄O₂[3] | [¹³C]C₅H₁₅ClN₄O₂ | [¹³C]₂C₄H₁₅ClN₄O₂ | [¹³C]₆H₁₅ClN₄O₂ | C₆H₁₅ClN₄O₂ |

| Molecular Weight | 211.65 g/mol [3][4][7] | 211.65 g/mol | 212.65 g/mol | 216.62 g/mol [5] | 210.66 g/mol [6] |

| Appearance | Solid | Solid | Powder | Solid[5] | White crystalline powder[8] |

| Melting Point | Not available | Not available | 226-230 °C (dec.) | 226-230 °C (dec.) | 226-230 °C (dec.)[8] |

| Solubility | Not available | Not available | Not available | Soluble in water[2] | Soluble in water[8] |

| Storage | Store at -20°C[3] | Store at room temperature[4] | Not available | Store at room temperature | Store at room temperature[8] |

Table 2: Spectroscopic Data

| Spectroscopic Data | L-Arginine-[guanido-¹³C] HCl | L-Arginine-1-¹³C HCl | L-Arginine-1,2-¹³C₂ HCl | L-Arginine-¹³C₆ HCl | Unlabeled L-Arginine HCl |

| ¹³C NMR | Expected shift at the guanido carbon position. | Expected shift at the C1 (carboxyl) position. | Expected shifts at C1 and C2 positions. | Shifts for all six carbon atoms. | ¹³C NMR spectrum available.[9][10] |

| Mass Spectrometry | Mass shift of M+1. | Mass shift of M+1. | Mass shift of M+2. | Mass shift of M+6. | Mass spectrum available.[11] |

| Infrared (IR) Spectroscopy | Spectrum expected to be very similar to unlabeled form. | Spectrum expected to be very similar to unlabeled form. | Spectrum expected to be very similar to unlabeled form. | Spectrum expected to be very similar to unlabeled form. | IR spectrum available.[12] |

Experimental Protocols

Accurate determination of the physicochemical properties of L-Arginine-¹³C hydrochloride is critical for its use in research. The following are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline L-Arginine-¹³C hydrochloride is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[13]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[13]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[14]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[14]

-

Replicate Measurements: The procedure is repeated with fresh samples until consistent values are obtained.[13]

Solubility Assessment

Determining the solubility of L-Arginine-¹³C hydrochloride in various solvents is crucial for preparing solutions for experimental use.

Protocol:

-

Solvent Selection: A range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol) are chosen for the assessment.

-

Sample Preparation: A known amount of L-Arginine-¹³C hydrochloride is added to a specific volume of the chosen solvent in a vial at a controlled temperature.[15]

-

Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) for a sufficient period to ensure equilibrium is reached.[15]

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For quantitative analysis, the saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved L-Arginine-¹³C hydrochloride in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[16]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for confirming the position of the ¹³C label and assessing the isotopic enrichment.

Protocol:

-

Sample Preparation: A sufficient amount of L-Arginine-¹³C hydrochloride (typically 5-10 mg for a 20 kDa protein sample, with higher concentrations for the free amino acid) is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.[17][18]

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A standard ¹³C NMR pulse sequence is employed to acquire the spectrum.[17] For labeled compounds, specific pulse sequences can be used to enhance the signal of the labeled carbon.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Analysis: The chemical shifts of the carbon signals are compared to reference spectra of unlabeled L-Arginine hydrochloride to confirm the position of the ¹³C label. The integration of the labeled carbon signal relative to natural abundance signals can be used to estimate isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic incorporation.

Protocol:

-

Sample Preparation: A dilute solution of L-Arginine-¹³C hydrochloride is prepared in a suitable solvent compatible with the ionization source of the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used for accurate mass measurements.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), is commonly employed to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Analysis: The m/z of the molecular ion of the labeled compound is compared to that of the unlabeled compound to confirm the mass shift corresponding to the number of ¹³C atoms incorporated. The isotopic distribution of the molecular ion cluster is analyzed to determine the isotopic enrichment.

Signaling Pathways and Experimental Workflows

L-Arginine-¹³C hydrochloride is a valuable tracer for studying metabolic pathways and cellular signaling.

L-Arginine Metabolic Pathways

L-Arginine is a central molecule in several key metabolic pathways, including the urea (B33335) cycle and the synthesis of nitric oxide, polyamines, and creatine. The following diagram illustrates the major metabolic fates of L-Arginine.

Caption: Major metabolic pathways of L-Arginine.

L-Arginine - Nitric Oxide Signaling Pathway

The conversion of L-Arginine to nitric oxide by nitric oxide synthase (NOS) is a critical signaling pathway involved in vasodilation, neurotransmission, and immune response.[19][20]

Caption: The L-Arginine-Nitric Oxide signaling pathway.

Experimental Workflow for ¹³C Metabolic Flux Analysis

L-Arginine-¹³C hydrochloride is frequently used as a tracer in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.[21][22][23]

Caption: A typical workflow for ¹³C metabolic flux analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Arginine·HCl (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Arginine 13C615N4 monohydrochloride, 100 mg, plastic, CAS No. 202468-25-5 | Amino acids, radioactively marked | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. L-Arginine·HCl (guanido-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2070-0.5 [isotope.com]

- 8. L-Arginine·HCl (¹³Câ, 99%; ¹âµNâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. L-Arginine hydrochloride(1119-34-2) 13C NMR [m.chemicalbook.com]

- 10. L(+)-Arginine(74-79-3) 13C NMR [m.chemicalbook.com]

- 11. L-Arginine hydrochloride(1119-34-2) MS spectrum [chemicalbook.com]

- 12. L-arginine, hydrochloride [webbook.nist.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]

- 17. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 18. nmr-bio.com [nmr-bio.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

Synthesis and Isotopic Purity of L-Arginine-¹³C Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Arginine-¹³C hydrochloride, a critical tool in metabolic research, proteomics, and drug development. The methodologies detailed herein are compiled from peer-reviewed scientific literature and established laboratory practices.

Introduction

L-Arginine, a semi-essential amino acid, is a key intermediate in the urea (B33335) cycle and the precursor for the synthesis of nitric oxide, a crucial signaling molecule. The use of stable isotope-labeled L-Arginine, particularly with ¹³C, allows for the precise tracing of its metabolic fate in biological systems without the concerns associated with radioisotopes. L-Arginine-¹³C hydrochloride is frequently utilized as an internal standard in quantitative mass spectrometry-based applications, such as metabolomics and flux analysis, and in nuclear magnetic resonance (NMR) for structural and functional studies of proteins.[1][2][3] The synthesis of high-purity L-Arginine-¹³C hydrochloride is paramount for the accuracy and reliability of these studies.

This guide explores both chemical and biological synthesis routes for producing L-Arginine-¹³C hydrochloride and details the analytical techniques used to assess its isotopic purity.

Synthesis of L-Arginine-¹³C Hydrochloride

The synthesis of L-Arginine-¹³C hydrochloride can be achieved through two primary approaches: multi-step organic chemical synthesis and microbial fermentation.

Chemical Synthesis

Chemical synthesis offers the advantage of precise control over the position of the ¹³C label. A common strategy involves a multi-step pathway starting from a readily available chiral precursor, such as L-aspartic acid, to ensure the correct stereochemistry of the final product.[4][5]

This protocol is adapted from a method described for the synthesis of selectively labeled L-arginine.[5]

Step 1: Protection of L-Aspartic Acid

-

Esterification: L-aspartic acid is first converted to its dimethyl ester. To a stirred solution of L-aspartic acid in dry methanol (B129727) at 0 °C under an inert atmosphere, add trimethylsilyl (B98337) chloride (TMSCl) slowly. Allow the mixture to warm to room temperature and stir for 16 hours.

-

N-protection: The resulting dimethyl ester is then protected with a tert-butoxycarbonyl (Boc) group. Cool the reaction mixture to 0 °C and add triethylamine (B128534) (TEA) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Stir the mixture for 16 hours at room temperature. The N-Boc protected dimethyl L-aspartate is then purified.

Step 2: Side Chain Elongation and Functional Group Manipulation

-

The β-ester group of the protected aspartate is selectively reduced to an alcohol.

-

The alcohol is then converted to a good leaving group, such as an iodide.

-

The iodide is displaced with a ¹³C-labeled cyanide source (e.g., K¹³CN) to introduce the labeled carbon atom. This step is crucial and is performed as late as possible in the synthesis to maximize the incorporation of the expensive isotope.[5]

Step 3: Conversion to Ornithine Backbone

-

The nitrile group is reduced to an amine, forming the ornithine backbone.

Step 4: Guanidination

-

The δ-amino group of the ornithine derivative is guanidinated using a suitable reagent, such as N,N'-bis-Boc-1-guanyl pyrazole.[5]

Step 5: Deprotection and Hydrochloride Salt Formation

-

All protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).

-

The resulting L-Arginine-¹³C is then converted to its hydrochloride salt by treatment with hydrochloric acid. This can be achieved by stirring the compound in a 0.1 M HCl aqueous solution followed by evaporation of the solvent.[5]

Diagram: Chemical Synthesis Pathway of L-Arginine-¹³C

Caption: Chemical synthesis workflow for L-Arginine-¹³C hydrochloride.

Biological Synthesis (Microbial Fermentation)

Biological synthesis provides a cost-effective alternative for producing uniformly labeled L-Arginine-¹³C. The bacterium Ralstonia eutropha has been successfully engineered to produce stable-isotope-labeled arginine.[2][6][7] This method relies on feeding the microorganism with ¹³CO₂ as the sole carbon source.

This protocol is based on the methodology for producing stable-isotope-labeled arginine in R. eutropha.[6][7]

Step 1: Fermentation

-

Cultivate a recombinant strain of Ralstonia eutropha engineered to overproduce cyanophycin (a polymer of arginine and aspartic acid) in a fermenter.

-

Provide a controlled atmosphere with ¹³CO₂ as the carbon source and ¹⁵NH₄Cl as the nitrogen source (if ¹⁵N labeling is also desired).

-

Maintain optimal growth conditions (temperature, pH, nutrient supply) for the duration of the fermentation (typically several days).

Step 2: Extraction of Cyanophycin

-

Harvest the bacterial cells by centrifugation.

-

Extract the cyanophycin polymer from the cell pellet by acid treatment (e.g., with 0.1 M HCl).

Step 3: Hydrolysis and Purification

-

Hydrolyze the extracted cyanophycin to release the constituent amino acids, ¹³C-labeled L-arginine and L-aspartic acid.

-

Purify the L-Arginine-¹³C from the hydrolysate using ion-exchange chromatography.

-

Convert the purified L-Arginine-¹³C to its hydrochloride salt as described in the chemical synthesis section.

Diagram: Biological Synthesis Workflow

Caption: Biological synthesis workflow for L-Arginine-¹³C hydrochloride.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the level and position of isotopic enrichment. ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for assessing the incorporation of ¹³C.

-

Sample Preparation: Dissolve a precisely weighed amount of L-Arginine-¹³C hydrochloride in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as a ¹H-¹³C HSQC spectrum, on a high-field NMR spectrometer.

-

Data Analysis: The isotopic enrichment can be calculated by comparing the integrals of the signals corresponding to the ¹³C-bound protons with those of the protons bound to the naturally abundant ¹²C.[5] For instance, the incorporation rate of ¹³C at a specific position can be determined by comparing the peak heights of the labeled sample to an unlabeled standard in the ¹H-¹³C HSQC spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a molecule.

-

Sample Preparation: Prepare a dilute solution of L-Arginine-¹³C hydrochloride. Depending on the ionization method, derivatization may be necessary to improve volatility and ionization efficiency.

-

Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Analysis: The isotopic purity is determined by analyzing the mass spectrum. The relative abundances of the molecular ions corresponding to the ¹³C-labeled isotopologue (M+n, where n is the number of ¹³C atoms) and the unlabeled molecule (M) are used to calculate the isotopic enrichment. For example, the isotopic enrichment of [¹³C/¹⁵N]arginine can be calculated using the areas under the peaks of the different isotopologues.[6]

Diagram: Isotopic Purity Analysis Workflow

Caption: Workflow for isotopic purity analysis of L-Arginine-¹³C hydrochloride.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purity of L-Arginine-¹³C hydrochloride.

Table 1: Comparison of Synthesis Methods

| Parameter | Chemical Synthesis | Biological Synthesis (R. eutropha) |

| Starting Materials | L-Aspartic Acid, K¹³CN | ¹³CO₂, NH₄Cl |

| Typical Overall Yield | ~20-30% | 2.5 - 5 g per 10-liter fermentation[6] |

| Isotopic Enrichment | Position-specific | Uniform |

| Advantages | Precise label positioning | Cost-effective for uniform labeling |

| Disadvantages | Multi-step, lower overall yield | Requires specialized fermentation setup |

Table 2: Isotopic Purity of Commercially Available L-Arginine-¹³C Hydrochloride

| Product | Isotopic Purity (% ¹³C) | Chemical Purity |

| L-Arginine:HCl (¹³C₆, 99%) | 99 atom % | ≥98%[8] |

| L-Arginine:HCl (1-¹³C, 99%) | 99 atom % | ≥98%[9] |

| L-Arginine-¹³C₆ hydrochloride | 99 atom % | 95% (CP)[1] |

| L-Arginine-¹³C₆,¹⁵N₄ hydrochloride | 99 atom % ¹³C, 99 atom % ¹⁵N | 95% (CP)[10] |

Conclusion

The synthesis of high-purity L-Arginine-¹³C hydrochloride is achievable through both chemical and biological methods, each with its own advantages. The choice of method depends on the desired labeling pattern and scale of production. Rigorous analysis of isotopic purity using NMR and mass spectrometry is essential to ensure the quality and reliability of the labeled compound for its intended research applications. This guide provides a foundational understanding of the key protocols and data associated with the production and quality control of L-Arginine-¹³C hydrochloride, empowering researchers to make informed decisions for their experimental needs.

References

- 1. L-精氨酸-13C6 盐酸盐 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Autotrophic production of stable-isotope-labeled arginine in Ralstonia eutropha strain H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]

- 5. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autotrophic Production of Stable-Isotope-Labeled Arginine in Ralstonia eutropha Strain H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Arginine·HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2265-H-0.05 [isotope.com]

- 9. L-Arginine·HCl (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. L -Arginine-13C6,15N4 13C 99atom , 15N 99atom , 95 CP 202468-25-5 [sigmaaldrich.com]

L-Arginine-¹³C Hydrochloride as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine, a semi-essential amino acid, plays a pivotal role in a multitude of physiological processes, serving as a precursor for the synthesis of nitric oxide (NO), urea (B33335), polyamines, proline, glutamate, creatine, and agmatine.[1][2] The use of stable isotope-labeled L-arginine, particularly L-Arginine-¹³C hydrochloride, has become an invaluable tool for researchers to quantitatively trace the metabolic fate of arginine in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of the applications of L-Arginine-¹³C hydrochloride as a metabolic tracer, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic and signaling pathways. The insights gained from these tracer studies are crucial for understanding the intricate regulation of arginine metabolism and its implications in various pathological conditions, including cardiovascular diseases, metabolic disorders, and cancer.[3][4]

Core Applications of L-Arginine-¹³C Hydrochloride Tracer Studies

L-Arginine-¹³C hydrochloride is instrumental in elucidating the dynamics of several key metabolic pathways:

-

Nitric Oxide (NO) Synthesis: As the sole substrate for nitric oxide synthase (NOS) enzymes, tracking the conversion of ¹³C-labeled L-arginine to ¹³C-labeled citrulline provides a direct measure of NO production.[5][6] This is critical for studying endothelial function, immune responses, and neurotransmission.

-

Urea Cycle Function: The urea cycle is the primary pathway for the detoxification of ammonia. L-Arginine is a key intermediate, and its hydrolysis by arginase yields urea and ornithine.[7] Tracer studies with L-Arginine-¹³C can quantify the flux through the urea cycle, which is essential for diagnosing and monitoring urea cycle disorders and liver function.[8]

-

Amino Acid Metabolism and Protein Synthesis: L-Arginine is incorporated into proteins and serves as a precursor for the synthesis of other amino acids. Stable isotope labeling by amino acids in cell culture (SILAC) using ¹³C-labeled arginine allows for the quantitative analysis of protein synthesis and turnover.[9][10]

-

Metabolic Flux Analysis (MFA): By measuring the incorporation of ¹³C into various downstream metabolites, researchers can quantitatively map the flux of arginine through interconnected metabolic pathways.[11] This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumor cells.[12]

Quantitative Data from L-Arginine-¹³C Tracer Studies

The following tables summarize representative quantitative data obtained from studies utilizing L-Arginine-¹³C (or other isotopically labeled arginine) as a metabolic tracer. These data illustrate the types of quantitative insights that can be gained from such experiments.

Table 1: In Vivo Nitric Oxide Synthesis Rates in Neonatal Piglets on Arginine-Deficient vs. Arginine-Sufficient Diets

| Parameter | Arginine-Deficient Diet (-Arg) | Arginine-Sufficient Diet (+Arg) | Unit |

| Nitric Oxide Synthesis Rate | 46 | 105 | µmol·kg⁻¹·h⁻¹ |

| Arginine Flux | 362 | 802 | µmol·kg⁻¹·h⁻¹ |

| % Arginine Flux to NO | 12.7 | 13.1 | % |

| Data adapted from a study using [guanido-¹⁵N₂]arginine to trace nitric oxide synthesis.[13] |

Table 2: In Vivo Urea Cycle Flux in Patients with Urea Cycle Disorders (UCD)

| Subject Group | ¹⁵N-Urea/¹⁵N-Glutamine Ratio | Interpretation of Urea Cycle Activity |

| Normal Controls | 0.42 ± 0.06 | Normal |

| UCD Patients (Late Onset) | 0.17 ± 0.03 | Significantly Reduced |

| UCD Patients (Neonatal Onset) | 0.003 ± 0.007 | Negligible |

| Asymptomatic Heterozygous Carriers (ASSD) | 0.22 ± 0.03 | Reduced |

| Asymptomatic Heterozygous Carriers (ASLD) | 0.35 ± 0.11 | Mildly Reduced |

| Asymptomatic Heterozygous Carriers (OTCD) | 0.26 ± 0.06 | Reduced |

| Data from a study using [5-(amide)¹⁵N]glutamine and [¹⁸O]urea to assess urea cycle flux. ASSD: Argininosuccinate Synthetase Deficiency; ASLD: Argininosuccinate Lyase Deficiency; OTCD: Ornithine Transcarbamylase Deficiency.[8] |

Table 3: Metabolic Fluxes in Human Liver Tissue Ex Vivo

| Metabolic Flux | Rate (nmol/mg protein/h) |

| Arginine Uptake | ~5-15 |

| Glutamine Uptake | ~20-40 |

| Alanine Uptake | ~30-60 |

| Glutamate Release | ~20-50 |

| Glucose Release | ~10-40 |

| Lactate Release | ~50-150 |

| Approximate ranges derived from graphical data in a study using ¹³C-labeled substrates to perform metabolic flux analysis on human liver slices.[14] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Arginine-¹³C tracer studies. Below are representative protocols for in vitro and in vivo applications.

In Vitro Stable Isotope Tracing with L-Arginine-¹³C in Cell Culture

This protocol outlines the general steps for tracing the metabolism of L-Arginine-¹³C in cultured mammalian cells.

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare a custom labeling medium by using a base medium that lacks L-arginine (e.g., DMEM for SILAC).

-

Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[15]

-

Reconstitute the medium with either unlabeled L-arginine ("light") for control cultures or L-Arginine-¹³C hydrochloride ("heavy") for experimental cultures to the desired final concentration.[15]

2. Isotope Labeling:

-

For steady-state labeling (e.g., SILAC), culture cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled arginine into cellular proteins.[8]

-

For metabolic flux analysis, replace the standard medium with the "heavy" medium and incubate for a defined period (e.g., minutes to hours) to track the dynamic incorporation of ¹³C into downstream metabolites.[16]

3. Metabolite Extraction:

-

At the end of the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water.[17]

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cellular debris.

-

Collect the supernatant containing the polar metabolites.

4. Sample Analysis by LC-MS/MS:

-

Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate arginine and its metabolites.[7]

-

Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of arginine and its downstream metabolites.[18] The parent and fragment ions for ¹²C-arginine and ¹³C₆-arginine are monitored.[4][18]

In Vivo L-Arginine-¹³C Infusion in a Rodent Model

This protocol describes a primed, constant infusion of L-Arginine-¹³C to study whole-body metabolism.

1. Animal Preparation:

-

Acclimate the animals (e.g., mice or rats) to the experimental conditions.

-

Surgically implant catheters in a suitable artery and vein (e.g., carotid artery and jugular vein) for blood sampling and tracer infusion, respectively. Allow for a recovery period.[19]

2. Tracer Infusion:

-

Prepare a sterile solution of L-Arginine-¹³C hydrochloride in saline.

-

Administer a priming (bolus) dose of the tracer to rapidly achieve isotopic steady state in the plasma arginine pool.[20]

-

Immediately follow the bolus with a constant intravenous infusion of the tracer for the duration of the experiment (e.g., several hours).[20]

3. Sample Collection:

-

Collect blood samples at predetermined time points before and during the tracer infusion.

-

Immediately process the blood to separate plasma or serum and store at -80°C until analysis.[21]

-

At the end of the infusion, tissues of interest can be rapidly harvested and flash-frozen in liquid nitrogen to quench metabolism.[22]

4. Sample Preparation and Analysis:

-

For plasma samples, precipitate proteins using a suitable method (e.g., addition of acetonitrile or perchloric acid).[18]

-

For tissue samples, homogenize the frozen tissue in an appropriate extraction solvent to extract metabolites.

-

Analyze the isotopic enrichment of arginine and its metabolites in plasma and tissue extracts using LC-MS/MS, as described in the in vitro protocol.

Visualization of Key Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central metabolic and signaling pathways involving L-arginine.

Caption: Nitric Oxide Synthesis Pathway from L-Arginine.

Caption: The Urea Cycle Pathway.

Caption: L-Arginine mTORC1 Signaling Pathway.

Conclusion

L-Arginine-¹³C hydrochloride is a powerful and versatile tool for interrogating the complex and vital metabolic pathways in which arginine participates. Through carefully designed and executed tracer studies, coupled with sensitive analytical techniques like LC-MS/MS, researchers can obtain quantitative data on metabolic fluxes that are essential for understanding cellular physiology and disease pathogenesis. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this technology to advance their research and therapeutic development efforts. The continued application of L-Arginine-¹³C tracer studies promises to yield further critical insights into the metabolic basis of health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arginine and the metabolic regulation of nitric oxide synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 5. ukisotope.com [ukisotope.com]

- 6. Isotopic investigation of nitric oxide metabolism in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping metabolic events in the cancer cell cycle reveals arginine catabolism in the committed SG2M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. escholarship.org [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 17. escholarship.org [escholarship.org]

- 18. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to Stable Isotope Labeling with L-Arginine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling using L-Arginine-¹³C. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed insights into this powerful technique for quantitative proteomics and metabolic flux analysis.

Core Principles of L-Arginine-¹³C Labeling

Stable isotope labeling with amino acids in cell culture (SILAC) is a metabolic labeling strategy that enables the accurate quantification of proteins. The technique relies on the in vivo incorporation of "heavy" amino acids containing stable isotopes, such as Carbon-13 (¹³C), into the entire proteome of cultured cells. L-Arginine is a commonly used amino acid for SILAC due to its essential role in protein synthesis and the specificity of trypsin, a widely used protease in proteomics, which cleaves at the C-terminus of arginine and lysine (B10760008) residues. This ensures that the vast majority of tryptic peptides are labeled.[1][2]

The fundamental principle involves growing one population of cells in a "light" medium containing the natural, unlabeled L-Arginine (¹²C₆), while another population is cultured in a "heavy" medium supplemented with L-Arginine-¹³C₆.[3] After a sufficient number of cell divisions, typically at least five, the heavy isotope is fully incorporated into the newly synthesized proteins of the "heavy" cell population.[2][3]

When the "light" and "heavy" cell populations are mixed, the proteins and their resulting peptides are chemically identical but differ in mass due to the incorporated ¹³C atoms. This mass difference is readily detected by mass spectrometry (MS), allowing for the relative quantification of proteins between the two samples. The intensity of the mass spectral peaks for the "light" and "heavy" peptide pairs directly corresponds to their relative abundance.[3]

A significant advantage of using ¹³C-labeled arginine over deuterated amino acids is that the labeled and unlabeled peptides co-elute during liquid chromatography (LC), which simplifies data analysis and improves quantification accuracy.[3]

Quantitative Data in L-Arginine-¹³C Labeling

The precise mass difference between labeled and unlabeled peptides is critical for accurate quantification. The following tables summarize key quantitative data related to L-Arginine-¹³C labeling.

| Isotopologue | Isotopic Composition | Mass Shift (Da) |

| "Light" L-Arginine | ¹²C₆H₁₄N₄O₂ | 0 |

| "Heavy" L-Arginine | ¹³C₆H₁₄N₄O₂ | +6.0201 |

| "Heavy" L-Arginine | ¹³C₆, ¹⁵N₄H₁₄O₂ | +10.0083 |

Table 1: Mass Shifts of Common L-Arginine Isotopologues. The mass shift is the difference in monoisotopic mass between the labeled and unlabeled amino acid.

| Parameter | Value | Notes |

| Typical Concentration in SILAC Medium | 84 mg/L | This concentration can be adjusted based on the specific cell line and experimental requirements.[4] |

| Required Cell Doublings for >95% Incorporation | 5-6 | The number of doublings can vary between cell lines. It is recommended to verify the incorporation efficiency by mass spectrometry.[2][3] |

| Arginine-to-Proline Conversion | Variable | This metabolic conversion can occur in some cell lines and can affect quantification. Mitigation strategies are discussed in Section 4. |

Table 2: Key Parameters for L-Arginine-¹³C Labeling Experiments.

Experimental Protocols

SILAC Protocol using L-Arginine-¹³C

This protocol outlines the key steps for a typical SILAC experiment using L-Arginine-¹³C.

3.1.1. Cell Culture and Labeling

-

Media Preparation: Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-Arginine and L-Lysine. For the "light" medium, supplement it with unlabeled L-Arginine (e.g., 84 mg/L) and L-Lysine. For the "heavy" medium, supplement with ¹³C₆-L-Arginine (e.g., 84 mg/L) and a labeled version of L-Lysine if desired. It is crucial to use dialyzed fetal bovine serum (FBS) to avoid the introduction of unlabeled amino acids.[4]

-

Cell Culture: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Incorporation: Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the heavy amino acid.[2][3]

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells and a vehicle control to the "light" cells).

-

Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.

3.1.2. Protein Extraction, Digestion, and Mass Spectrometry

-

Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protein Digestion:

-

In-solution digestion: Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins with trypsin overnight at 37°C.

-

In-gel digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest, and perform in-gel reduction, alkylation, and tryptic digestion.

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

-

LC Parameters: Use a reverse-phase column with a gradient of increasing acetonitrile (B52724) concentration to separate the peptides.

-

MS Parameters: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions. Set the precursor ion mass tolerance to a narrow window (e.g., 10-20 ppm) and the fragment ion mass tolerance to a higher value (e.g., 0.1 Da).[5]

-

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" peptide pairs.

Metabolic Flux Analysis (MFA) with L-Arginine-¹³C

This protocol provides a general workflow for conducting ¹³C-MFA experiments using L-Arginine-¹³C as a tracer.

-

Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled arginine tracer to maximize the information obtained about the fluxes of interest.

-

Cell Culture and Labeling: Culture cells under steady-state conditions. Switch the cells to a medium containing the ¹³C-labeled arginine tracer.

-

Sample Quenching and Metabolite Extraction: At specific time points, rapidly quench the cellular metabolism (e.g., by using cold methanol). Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Estimation: Use computational software to fit the measured labeling data to a metabolic model of the network. This process estimates the intracellular metabolic fluxes.

-

Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Key Considerations and Troubleshooting

Arginine-to-Proline Conversion: A common issue in SILAC experiments is the metabolic conversion of arginine to proline by some cell lines. This can lead to the incorporation of the ¹³C label into proline-containing peptides, complicating data analysis. To mitigate this, unlabeled proline can be added to the SILAC medium to suppress this conversion pathway.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Principle of Stable Isotope Labeling with L-Arginine-¹³C.

Caption: General Experimental Workflow for a SILAC Experiment.

Caption: Simplified L-Arginine Metabolic Pathways.[6][7][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usherbrooke.ca [usherbrooke.ca]

- 5. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Recent advances in arginine metabolism: roles and regulation of the arginases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of L-Arginine-¹³C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and experimental applications for L-Arginine-¹³C hydrochloride. The following sections detail the chemical and physical properties, safety hazards, handling and storage procedures, and its utility in advanced research methodologies.

Chemical and Physical Properties

L-Arginine-¹³C hydrochloride is a stable, isotopically labeled form of the amino acid L-arginine. The incorporation of carbon-13 (¹³C) allows its use as a tracer in metabolic studies and as an internal standard in quantitative analyses by mass spectrometry and NMR spectroscopy.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₆H₁₄N₄O₂ · HCl | [3][4] |

| Molecular Weight | ~216.62 g/mol (for ¹³C₆) | [4] |

| Appearance | White crystalline powder | [5][6] |

| Solubility | Soluble in water (e.g., 75.1 g/100 mL H₂O) | [1][6] |

| Melting Point | 226 - 230 °C (decomposes) | [1] |

| pH | ~5.7 (100 g/L in H₂O) | [6] |

| Stability | Stable under normal conditions. Avoid heat and moisture. | [5] |

Safety and Hazard Information

While stable isotopes are generally considered non-toxic, L-Arginine-¹³C hydrochloride should be handled with the same precautions as its unlabeled counterpart.[] Safety Data Sheets (SDS) for L-Arginine hydrochloride indicate the following hazards:

| Hazard | GHS Classification | Precautionary Statements | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 | |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405 |

Toxicological Data:

| Parameter | Value | Species | Reference(s) |

| LD50 (Oral) | 12 g/kg | Rat | [5] |

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

-

Avoid generating dust.

Storage:

-

Store in a cool, dry place away from light and moisture.[4][9]

-

Keep container tightly sealed.

-

Recommended storage temperature is typically room temperature (15-30°C).[4][6][9]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Consult with your institution's environmental health and safety office for specific disposal guidelines.

Experimental Protocols and Applications

L-Arginine-¹³C hydrochloride is a valuable tool in various research applications, primarily as a tracer to study metabolic pathways and as an internal standard for precise quantification.

Mass Spectrometry (LC-MS/MS)

L-Arginine-¹³C hydrochloride is commonly used as an internal standard in LC-MS/MS methods to quantify L-arginine and its metabolites in biological samples like plasma.[10]

Experimental Protocol: Quantification of L-Arginine in Plasma

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard solution containing a known concentration of L-Arginine-¹³C₆ hydrochloride.[10]

-

Precipitate proteins by adding acetonitrile.[10]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.[10]

-

Reconstitute the dried extract in the mobile phase.[10]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate L-arginine and its ¹³C-labeled internal standard using a suitable column (e.g., a C18 or HILIC column).

-

Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.[11]

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous L-arginine to the peak area of the L-Arginine-¹³C₆ internal standard.

-

Determine the concentration of L-arginine in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled L-arginine.

-

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of L-arginine in plasma using LC-MS/MS with a ¹³C-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In protein NMR, uniform or selective labeling with ¹³C-amino acids is crucial for structure determination and dynamic studies.[12] L-Arginine-¹³C hydrochloride can be used for selective labeling of arginine residues.

Experimental Protocol: Selective ¹³C Labeling of a Protein for NMR

-

Protein Expression:

-

Culture a protein expression host (e.g., E. coli) in a minimal medium.

-

To achieve selective labeling of arginine residues, supplement the growth medium with L-Arginine-¹³C hydrochloride and a mixture of all other unlabeled amino acids. This suppresses the endogenous synthesis of arginine from the primary ¹³C-labeled carbon source (like ¹³C-glucose) if used for broader labeling.[13]

-

Induce protein expression at the appropriate cell density.

-

Harvest the cells and purify the ¹³C-labeled protein.

-

-

NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer with D₂O).

-

Concentrate the protein to an optimal concentration for NMR analysis (typically 0.1-1 mM).

-

-

NMR Data Acquisition:

-

Acquire a series of NMR experiments, such as ¹H-¹³C HSQC, to observe the signals from the labeled arginine residues.

-

For structural and dynamic studies, more complex experiments like 3D triple-resonance experiments may be necessary.

-

Experimental Workflow for Protein NMR

Caption: General workflow for selective ¹³C labeling of a protein with L-Arginine-¹³C hydrochloride for NMR studies.

Signaling Pathways Involving L-Arginine

L-arginine is a crucial substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule.[14][15][16] L-arginine also influences other significant signaling pathways such as mTOR and PI3K/Akt.[14]

L-Arginine - Nitric Oxide (NO) Signaling Pathway

L-arginine is converted to NO and L-citrulline by NOS. This process requires cofactors such as NADPH and tetrahydrobiopterin (B1682763) (BH₄).[16] NO then activates soluble guanylate cyclase (sGC), which converts GTP to cGMP, leading to various physiological responses like vasodilation.

L-Arginine to Nitric Oxide Signaling Pathway

Caption: The enzymatic conversion of L-arginine to nitric oxide and the subsequent signaling cascade.

mTOR and PI3K/Akt Signaling Pathways

Amino acids, including arginine, can activate the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2][17] This activation can be mediated through the PI3K/Akt pathway.

Simplified Relationship between L-Arginine, PI3K/Akt, and mTOR

Caption: Simplified diagram showing the activation of the mTOR pathway by growth factors (via PI3K/Akt) and amino acids like L-arginine.

This technical guide provides a foundational understanding of the safe handling and scientific applications of L-Arginine-¹³C hydrochloride. Researchers should always refer to the specific Safety Data Sheet provided by the manufacturer and relevant institutional guidelines before use.

References

- 1. fishersci.com [fishersci.com]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Arginine·HCl (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2265-H-1 [isotope.com]

- 5. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 6. cellseco.com [cellseco.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 12. dbt.univr.it [dbt.univr.it]

- 13. meihonglab.com [meihonglab.com]

- 14. researchgate.net [researchgate.net]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mTOR - Wikipedia [en.wikipedia.org]

Methodological & Application

L-Arginine-¹³C Hydrochloride for Metabolic Flux Analysis: Applications and Protocols

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a stable isotope-labeled substrate, such as L-Arginine-¹³C₆ hydrochloride, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.[1][2] This provides a detailed snapshot of the active metabolic pathways and their relative activities, offering crucial insights into cellular physiology in both healthy and diseased states.[3] L-Arginine, a conditionally essential amino acid, is a central hub in cellular metabolism, participating in numerous critical pathways including the urea (B33335) cycle, nitric oxide (NO) synthesis, and the production of polyamines, proline, and creatine.[4][5] Reprogramming of arginine metabolism is a hallmark of various pathological conditions, including cancer and immunological disorders, making ¹³C-arginine a valuable tracer for studying these processes.[4][6][7]

Key Applications

-

Cancer Metabolism: Cancer cells often exhibit altered arginine metabolism to support rapid proliferation, protein synthesis, and immune evasion.[4][8] ¹³C-Arginine tracing can elucidate how tumors utilize arginine for pathways like polyamine synthesis, which is crucial for cell growth, or nitric oxide production, which can have dual roles in promoting or inhibiting tumor progression.[4][5][7]

-

Immunology: The metabolism of arginine is critical for immune cell function. For instance, T-cell activation and proliferation are dependent on arginine availability.[7] Isotope tracing can reveal how immune cells in the tumor microenvironment are affected by arginine depletion or how different immune cell subsets utilize arginine.[5][7]

-

Urea Cycle Disorders: MFA using ¹³C-labeled precursors is a method to assess in vivo urea cycle activity.[9][10] This is vital for diagnosing and monitoring inherited metabolic disorders affecting this pathway.[9][11]

-

Drug Development: By understanding the metabolic fluxes in a diseased state, researchers can identify potential enzymatic targets for therapeutic intervention. ¹³C-Arginine tracing can be used to assess the metabolic response of cells to a drug candidate, confirming target engagement and downstream effects.

Experimental Workflow and Methodologies

The general workflow for a metabolic flux analysis experiment using L-Arginine-¹³C₆ involves several key stages: cell culture with the labeled tracer, extraction of metabolites, analysis by mass spectrometry, and computational data analysis to calculate fluxes.[2][12]

Detailed Experimental Protocols

Protocol 1: In Vitro ¹³C-Arginine Labeling of Cultured Cells

This protocol outlines the steps for tracing the metabolism of L-Arginine-¹³C₆ in an adherent mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Standard cell culture medium (e.g., DMEM)

-

Arginine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Arginine-¹²C hydrochloride (for control medium)

-

L-Arginine-¹³C₆ hydrochloride (isotopic tracer)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (-80°C)

-

Cell scrapers

-

1.5 mL microcentrifuge tubes

Procedure:

-

Media Preparation: Prepare two types of labeling media using Arginine-free DMEM supplemented with 10% dFBS and penicillin-streptomycin.

-

"Light" Control Medium: Add L-Arginine-¹²C to the final physiological concentration (e.g., 0.4 mM).

-

"Heavy" Labeling Medium: Add L-Arginine-¹³C₆ to the same final concentration.

-

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in standard "light" medium.

-

Isotope Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove residual light arginine.

-

Add 2 mL of the pre-warmed "Heavy" Labeling Medium to each well. For time-course experiments, this marks time zero.

-

Incubate the cells for the desired labeling period (e.g., 0, 4, 8, 24 hours). The "0 hour" time point represents cells harvested immediately after adding the heavy medium.

-

-

Metabolite Extraction:

-

At each time point, place the 6-well plate on ice.

-

Quickly aspirate the labeling medium.

-

Wash the cell monolayer twice with 2 mL of ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

-

Incubate the plate at -80°C for 15 minutes.

-

Scrape the cells in the methanol and transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.

-

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general framework for analyzing the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol) compatible with your chromatography method. Vortex and centrifuge to pellet any insoluble material.

-

Chromatography:

-

Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar metabolites like amino acids and their derivatives.[13]

-

Use a gradient of mobile phases, for example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Run a gradient from high organic (e.g., 95% B) to high aqueous to elute the polar compounds.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative or positive ion mode, depending on the analytes of interest.

-

Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

-

Acquire data in full scan mode to identify all labeled species. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, specifying the precursor and product ion transitions for both the unlabeled (M+0) and labeled (e.g., M+1 to M+6) versions of each metabolite.[13]

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of a given metabolite.

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Data Presentation and Interpretation

Quantitative data from ¹³C-arginine tracing experiments are best summarized in tables that show the fractional enrichment of ¹³C in key downstream metabolites over time. This allows for direct comparison of metabolic pathway engagement under different conditions.

Table 1: Example Mass Isotopologue Distribution (MID) in HeLa Cells This table presents hypothetical, yet representative, data for illustrative purposes.

| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Arginine | 0 hr | 93.1 | 5.5 | 0.9 | 0.3 | 0.1 | 0.0 | 0.0 |

| 8 hr | 5.2 | 2.1 | 1.0 | 0.5 | 0.2 | 1.0 | 90.0 | |

| 24 hr | 1.1 | 0.5 | 0.2 | 0.1 | 0.1 | 0.5 | 97.5 | |

| Ornithine | 0 hr | 94.5 | 4.9 | 0.5 | 0.1 | 0.0 | 0.0 | - |

| 8 hr | 55.3 | 5.1 | 2.5 | 1.1 | 2.0 | 34.0 | - | |

| 24 hr | 20.1 | 3.2 | 1.8 | 0.9 | 1.5 | 72.5 | - | |

| Citrulline | 0 hr | 93.8 | 5.2 | 0.7 | 0.2 | 0.1 | 0.0 | - |

| 8 hr | 62.5 | 6.0 | 3.1 | 1.4 | 1.0 | 26.0 | - | |

| 24 hr | 25.4 | 4.1 | 2.2 | 1.1 | 0.8 | 66.4 | - | |

| Proline | 0 hr | 94.6 | 4.8 | 0.5 | 0.1 | 0.0 | 0.0 | - |

| 8 hr | 85.1 | 5.0 | 1.5 | 0.4 | 1.0 | 7.0 | - | |

| 24 hr | 60.7 | 4.9 | 1.2 | 0.5 | 0.7 | 32.0 | - |

Note: M+n refers to the isotopologue with 'n' ¹³C atoms incorporated. Ornithine, Citrulline, and Proline are expected to be M+5 as they are derived from the 5-carbon backbone of Arginine after the guanidinium (B1211019) group is cleaved.

Arginine Metabolic Pathways

Arginine sits (B43327) at the crossroads of several metabolic pathways. Tracing with L-Arginine-¹³C₆ allows for the quantification of flux through each of these branches. The primary fates of arginine include its hydrolysis by Arginase to form urea and ornithine, and its oxidation by Nitric Oxide Synthase (NOS) to produce nitric oxide and citrulline.[5] Ornithine itself is a precursor for polyamines (via Ornithine Decarboxylase) and proline.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine Metabolism in Cancer Biology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Impact of l-Arginine Metabolism on Immune Response and Anticancer Immunotherapy [frontiersin.org]

- 6. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo monitoring of urea cycle activity with 13C-acetate as a tracer of ureagenesis [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quantitative Proteomics Workflow Using L-Arginine-¹³C₆ Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique enables the accurate relative quantification of protein abundance between different cell populations. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" unlabeled control population.[3] L-Arginine-¹³C₆ hydrochloride is a commonly used "heavy" amino acid for SILAC experiments due to the prevalence of arginine residues in proteins and the specificity of trypsin cleavage, which generates peptides with a C-terminal labeled arginine.[4][5] This results in a predictable mass shift in the mass spectrometer, facilitating straightforward and accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for conducting a quantitative proteomics experiment using L-Arginine-¹³C₆ hydrochloride.

Core Applications

The SILAC methodology using L-Arginine-¹³C₆ hydrochloride is a versatile tool with broad applications in biological research and drug development, including:

-

Drug Target Identification and Validation: Comparing proteome-wide changes in response to a drug candidate versus a vehicle control.

-

Mechanism of Action Studies: Elucidating the cellular pathways and protein networks affected by a specific treatment or genetic modification.

-

Biomarker Discovery: Identifying differentially expressed proteins in diseased versus healthy cells or tissues.[2]

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation in response to stimuli.[6]

-

Protein-Protein Interaction Studies: Differentiating specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.

Quantitative Data Presentation

The primary output of a SILAC experiment is the relative quantification of thousands of proteins. The data is typically presented in a table format, highlighting key findings. The following table provides a hypothetical example of quantitative proteomics data from a study investigating the effect of a novel kinase inhibitor on a cancer cell line.

Table 1: Summary of Quantitative Proteomic Changes in Response to Kinase Inhibitor Treatment

| Protein Name | Gene Name | Cellular Pathway | Fold Change (Treated vs. Control) | p-value |

| Cyclin-dependent kinase 1 | CDK1 | Cell Cycle | -2.5 | <0.01 |

| Proliferating cell nuclear antigen | PCNA | DNA Replication | -2.1 | <0.01 |

| Apoptosis regulator BAX | BAX | Apoptosis | 1.8 | <0.05 |

| Caspase-3 | CASP3 | Apoptosis | 2.3 | <0.01 |

| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein Folding | -1.5 | <0.05 |

| 14-3-3 protein beta/alpha | YWHAB | Signal Transduction | 1.3 | >0.05 |

Experimental Workflow and Protocols

A successful SILAC experiment requires careful planning and execution. The overall workflow can be divided into several key stages, each with a detailed protocol provided below.

Caption: Quantitative proteomics workflow using L-Arginine-¹³C₆ hydrochloride.

Protocol 1: Cell Culture and Metabolic Labeling

-

Cell Line Selection: Choose a cell line that is auxotrophic for arginine. Many commonly used cell lines, such as HeLa, HEK293, and A549, are suitable for SILAC.

-

SILAC Media Preparation: Prepare SILAC-specific DMEM or RPMI-1640 medium that lacks L-arginine. Supplement the medium with either "light" L-Arginine hydrochloride or "heavy" L-Arginine-¹³C₆ hydrochloride. It is also crucial to supplement with L-Lysine. To prevent the metabolic conversion of arginine to proline, which can complicate data analysis, it is recommended to add L-proline to the media.[7] All media should be supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.

-

Cell Adaptation and Labeling: Culture the two cell populations in their respective "light" and "heavy" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[8]

-